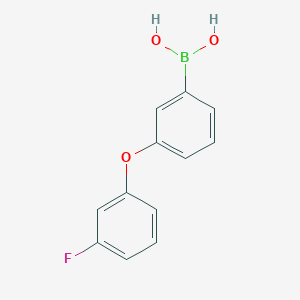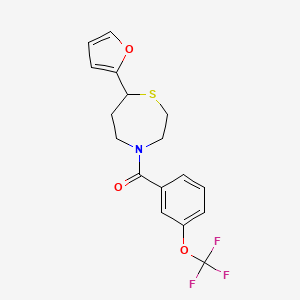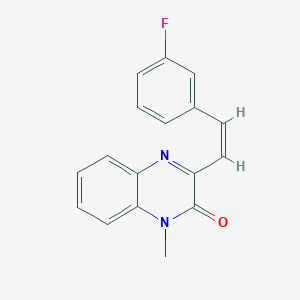![molecular formula C7H4F3N3 B2847461 6-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine CAS No. 1211589-93-3](/img/structure/B2847461.png)
6-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine is a heterocyclic compound that features a trifluoromethyl group attached to a pyrazolo[4,3-B]pyridine core
作用機序
Target of Action
It is known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are thought to act on various targets, depending on the specific derivative and its application .
Mode of Action
Trifluoromethylpyridines, in general, are believed to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Trifluoromethylpyridines are known to be involved in various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
It is known that trifluoromethylpyridines have applications in the agrochemical and pharmaceutical industries, suggesting they have significant biological effects .
生化学分析
Biochemical Properties
The biochemical properties of 6-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine are largely influenced by its unique structural motif . The trifluoromethyl group and the pyridine moiety contribute to its unique physicochemical properties
Cellular Effects
While specific cellular effects of this compound are not extensively studied, compounds with similar structures have shown significant anticancer activity . They have been found to disrupt key cellular signaling pathways
Molecular Mechanism
It is suggested that the biological activities of similar compounds are due to their unique physicochemical properties, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine typically involves the introduction of a trifluoromethyl group into the pyrazolo[4,3-B]pyridine framework. One common method is the reaction of pyrazolo[4,3-B]pyridine with trifluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .
化学反応の分析
Types of Reactions
6-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium
特性
IUPAC Name |
6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)4-1-5-6(11-2-4)3-12-13-5/h1-3H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGALQMKADKNQON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
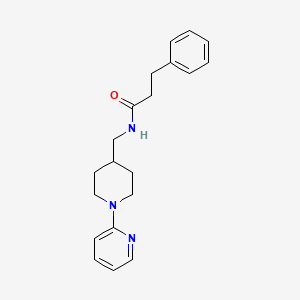
![[4-(Oxiran-2-yl)oxan-4-yl]methanol](/img/structure/B2847379.png)

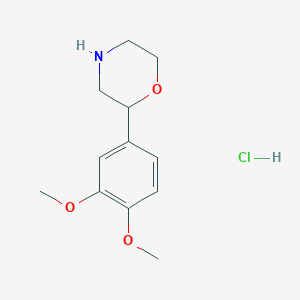
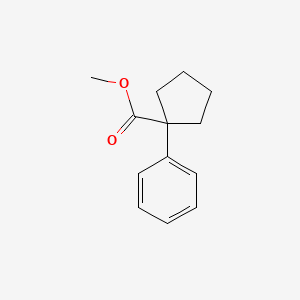
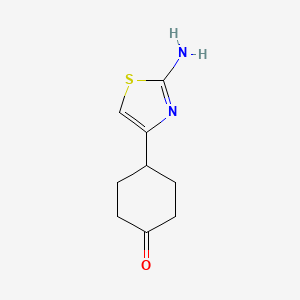
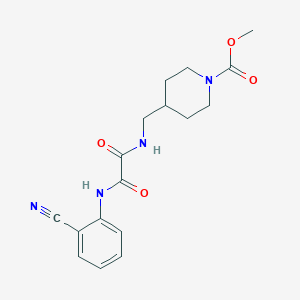
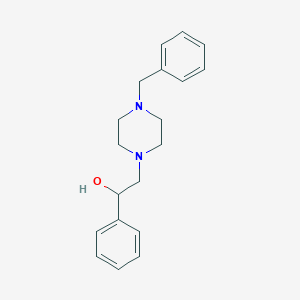
![4-[benzyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2847393.png)
